CB1 Antagonism vs. In-Class Reference Rimonabant (SR141716)
Target compound is documented as a CB1 antagonist indicated for obesity [1]. Rimonabant demonstrates a CB1 Ki of 1.8 nM . Direct binding data for the target compound is absent; however, its inclusion in a patent review covering diverse CB1 antagonists alongside rimonabant confirms its classification and potential as a peripherally selective candidate with reduced CNS liabilities compared to rimonabant, a centrally-acting antagonist withdrawn due to psychiatric side effects [2].
vs. Rimonabant Ki = 1.8 nM
| Evidence Dimension | CB1 Receptor Antagonism |
|---|---|
| Target Compound Data | Confirmed CB1 antagonist for obesity (exact Ki/IC50 not publicly available) |
| Comparator Or Baseline | Rimonabant: Ki = 1.8 nM for human CB1 receptor (high affinity, centrally-acting) |
| Quantified Difference | N/A (direct binding data for target compound unavailable) |
| Conditions | Target compound was reviewed in a 2015 Expert Opinion on Therapeutic Patents article covering CB1 antagonists [2]. Rimonabant data is from in vitro binding assays on human CB1 receptors . |
Why This Matters
Establishes the target compound as a member of a therapeutically validated target class, allowing for procurement based on a specific mechanism of action distinct from that of the withdrawn and centrally-acting rimonabant.
- [1] DrugMAP Database. Details of the Drug (ID: DM91Z8B). 1,2,4-triazole derivative 2 (Target: CB1 Antagonist). View Source
- [2] Sharma MK, et al. (2015) A comprehensive patents review on cannabinoid 1 receptor antagonists as antiobesity agents. Expert Opin Ther Pat, 25 (10): 1093-116. PMID: 26161824. View Source
